2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one
Description
2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one is a ketone derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position and an amino group adjacent to the carbonyl. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 141.16 g/mol.
The α-amino ketone moiety is reactive, making it a candidate for further derivatization in medicinal chemistry, though its specific applications remain underexplored in the available literature.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-amino-1-(oxolan-3-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4,7H2 |
InChI Key |
UEULFQVWOCWESU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one typically involves the reaction of tetrahydrofuran derivatives with amino-containing compounds under controlled conditions. One common method is the reductive amination of 3-tetrahydrofuranone with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substituents
Key Observations :
- However, the thiophene analog’s sulfur atom may enhance metabolic stability compared to oxygen-containing heterocycles .
- Bioactivity : bk-2C-B, a phenyl-substituted analog, demonstrates significant psychoactive effects due to its structural similarity to amphetamines, highlighting the impact of aromatic vs. aliphatic heterocycles on biological activity .
Aromatic and Piperazine Derivatives
Key Observations :
- Synthetic Utility : Piperazine derivatives (e.g., compound 23 in ) are synthesized via robust protocols (e.g., Pd-catalyzed coupling), achieving high yields and purity, suggesting advantages for scalable production .
- Electronic Effects: Methoxy and dimethylamino groups on aromatic rings enhance electron density, influencing reactivity in subsequent transformations (e.g., nucleophilic additions or cyclizations) .
Physicochemical and Toxicological Data
- Thermal Stability : bk-2C-B undergoes pyrolysis, generating hazardous byproducts (e.g., brominated aromatic compounds), whereas THF and furan analogs lack such data, indicating a need for further study .
- Toxicity: Limited toxicological data exist for 2-amino-1-(tetrahydrofuran-3-yl)ethan-1-one, whereas bk-2C-B is associated with neurotoxic and cardiovascular risks due to its stimulant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
